5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one
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Overview
Description
5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-1-benzopyran-2-one is a member of coumarins.
Scientific Research Applications
Synthesis and Biological Screening
- Biological Screening : Compounds related to 5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methyl-2H-chromen-2-one have been explored for cytotoxic and bactericidal activities. For example, studies have found that certain derivatives show significant cytotoxic and bactericidal effects (Khan et al., 2003).
Chemical Synthesis and Properties
- Synthesis Techniques : Research has been conducted on synthesizing various derivatives of related chromenes, which include exploring different chemical reactions and synthesizing new compounds with potential biological applications (Čačić et al., 2009).
- Structural Analysis and Characterization : Studies on similar compounds have been carried out to elucidate their structures using spectrometric evidence, which is crucial for understanding their chemical properties and potential applications (Baba et al., 2009).
Potential Applications in Medicine and Biology
- Antimicrobial Activity : Chromene derivatives have been tested for their antibacterial activities, showing potential as agents against various bacterial strains (Čačić et al., 2006).
- Antioxidant Properties : Investigations into the antioxidant properties of chromene derivatives highlight their potential in medicinal chemistry, particularly in developing treatments that counteract oxidative stress (Stanchev et al., 2009).
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-7-methylchromen-2-one |
InChI |
InChI=1S/C18H22O4/c1-6-12-9-16(20)22-14-8-11(2)7-13(17(12)14)21-10-15(19)18(3,4)5/h7-9H,6,10H2,1-5H3 |
InChI Key |
WVVMQNZKEZKSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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